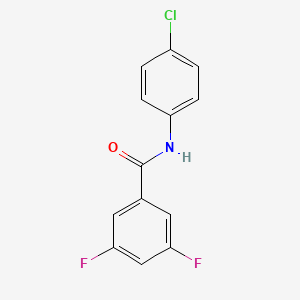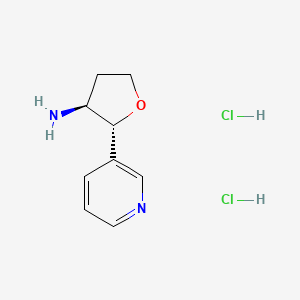
(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound features a tetrahydrofuran ring substituted with a pyridine moiety and an amine group, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for stability and solubility purposes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group or the pyridine ring.
Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(Pyridin-2-yl)tetrahydrofuran-3-amine
- (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine
- (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-2-amine
Uniqueness
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride is unique due to its specific stereochemistry and the position of the pyridine moiety. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H14Cl2N2O |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
(2R,3S)-2-pyridin-3-yloxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-8-3-5-12-9(8)7-2-1-4-11-6-7;;/h1-2,4,6,8-9H,3,5,10H2;2*1H/t8-,9+;;/m0../s1 |
InChI Key |
ALFBARQSSVNDBG-DBEJOZALSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1N)C2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
C1COC(C1N)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


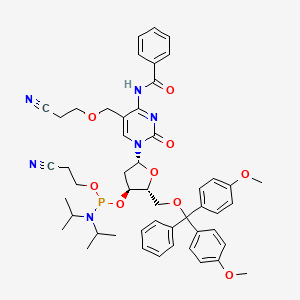
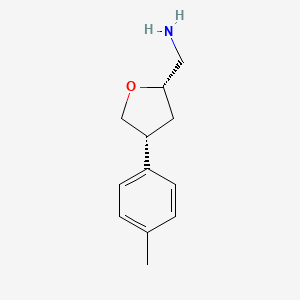
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
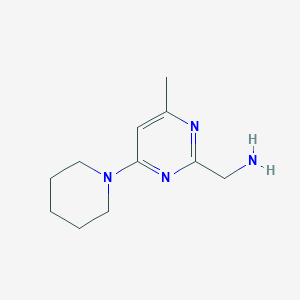
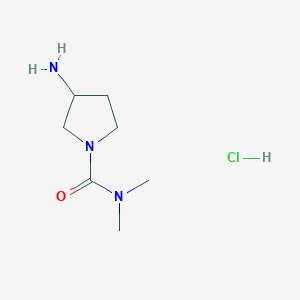
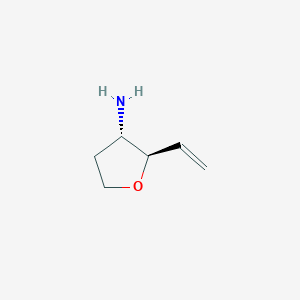
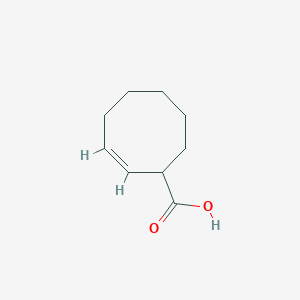

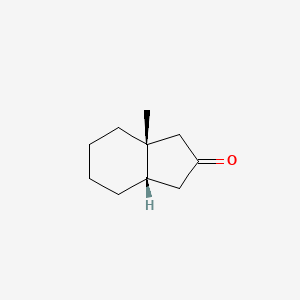
![(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13349512.png)
![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349517.png)
